Puromycin dihydrochloride

概要

説明

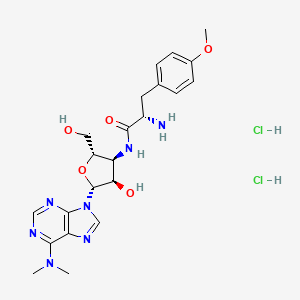

Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is widely used in molecular biology and biochemistry for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is particularly valuable in research settings for studying protein synthesis and gene expression.

準備方法

Synthetic Routes and Reaction Conditions

Puromycin dihydrochloride is typically synthesized through a series of enzymatic reactions involving Streptomyces alboniger. The process begins with the fermentation of the bacterium, followed by extraction and purification of the antibiotic. The compound is then converted to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the pure compound. The final product is then dried and packaged for distribution.

化学反応の分析

Types of Reactions

Puromycin dihydrochloride primarily undergoes substitution reactions due to its aminonucleoside structure. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Hydrolysis Reactions: These reactions typically occur in the presence of water and can be catalyzed by acids or bases.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives of the aminonucleoside structure, depending on the specific reagents and conditions used.

科学的研究の応用

Protein Synthesis Studies

Puromycin is extensively used to study mechanisms of protein synthesis. By inducing premature termination, researchers can analyze ribosome function and translation regulation. Notably, this has facilitated insights into how proteins are synthesized and regulated within cells .

Selective Agent in Cell Culture

Puromycin serves as a selective agent in molecular biology, allowing for the selection of cells that have been transfected with plasmids containing puromycin resistance genes. This application is crucial for gene expression studies, functional genomics, and the creation of stable cell lines .

Polysome Profiling

In polysome profiling, puromycin is utilized to freeze ribosomes on mRNAs, enabling researchers to study which mRNAs are actively being translated. This technique provides valuable insights into translational control mechanisms .

Drug Testing and Cancer Research

Puromycin has shown promise in cancer research due to its ability to inhibit protein synthesis selectively in malignant cells. It has been tested against various cancer cell lines, demonstrating anti-tumor activity . For instance, studies have indicated that puromycin can be effectively used to assess glomerular permeability in models of kidney disease .

Comprehensive Data Tables

Case Study 1: Glomerular Injury Model

In a study utilizing larval zebrafish, puromycin was employed to induce podocyte injury and assess glomerular filtration dynamics. The results indicated that puromycin effectively increased glomerular permeability, providing a robust model for studying renal diseases .

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines demonstrated that puromycin could selectively inhibit growth in malignant cells while sparing normal cells. This property has led to investigations into novel therapeutic strategies targeting protein synthesis pathways .

作用機序

Puromycin dihydrochloride exerts its effects by mimicking the 3’-end of aminoacyl-tRNA. It binds to the ribosomal A site and is incorporated into the growing polypeptide chain, causing premature termination of protein synthesis. This action effectively halts translation and leads to the release of incomplete polypeptides. The compound targets both prokaryotic and eukaryotic ribosomes, making it a versatile tool in research.

類似化合物との比較

Similar Compounds

Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.

Cycloheximide: Inhibits protein synthesis in eukaryotic cells by interfering with the translocation step in translation.

Streptomycin: Binds to the bacterial ribosome and causes misreading of mRNA, leading to defective protein synthesis.

Uniqueness of Puromycin Dihydrochloride

This compound is unique in its ability to cause premature chain termination during translation, a mechanism distinct from other antibiotics that typically inhibit elongation or initiation steps. This property makes it particularly useful for studying the dynamics of protein synthesis and for applications requiring precise control over translation.

生物活性

Puromycin dihydrochloride is a potent aminonucleoside antibiotic primarily recognized for its role as a protein synthesis inhibitor . Its unique mechanism of action and diverse biological activities make it a valuable tool in both research and therapeutic settings. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Puromycin functions by mimicking the 3' end of aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This mechanism results in the release of incomplete polypeptides, effectively halting protein synthesis in both prokaryotic and eukaryotic cells . The compound is soluble in water and can rapidly kill up to 99% of cells within two days, showcasing its effectiveness against a broad range of organisms including bacteria, protozoa, algae, and mammalian cells .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Protein Synthesis Inhibition : Puromycin disrupts translation by acting as an analog of aminoacyl-tRNA, which is critical for protein synthesis. This action can be utilized in various experimental settings to study gene expression and protein function .

- Antitumor Effects : Research has demonstrated that puromycin exhibits anti-tumor activity against various cancer cell lines. It has been used in studies exploring cancer therapies that target specific pathways involved in tumor growth and survival .

- Nephrotoxicity : Puromycin aminonucleoside (PAN), an analog of puromycin, has been extensively studied for its nephrotoxic effects. It induces structural podocyte damage and increased glomerular permeability, mimicking conditions such as focal segmental glomerulosclerosis (FSGS) in experimental models .

- Microbial Activity : Puromycin's antimicrobial properties allow it to inhibit the growth of various microorganisms, making it useful for selecting genetically modified organisms that express resistance genes .

Case Study 1: Nephrotoxic Effects

A study investigated the effects of puromycin on podocyte injury in rodent models. The administration of puromycin resulted in increased dextran clearance from the dorsal aorta, indicating enhanced glomerular permeability within 24 hours post-injection. This model was validated to assess acute podocyte injury dynamics effectively .

Case Study 2: Antitumor Activity

In vitro studies have shown that puromycin can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, when tested against various tumor cell lines, puromycin demonstrated significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-58-2 (di-hydrochloride) | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8036788 | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), 50mg/ml | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-58-2, 53-79-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

168°C-182°C | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of puromycin dihydrochloride?

A: this compound acts as an aminoacyl-transfer RNA (tRNA) analog, interfering with protein synthesis at the ribosome [, , ]. It mimics the aminoacyl end of an aminoacyl-tRNA and incorporates itself into the growing polypeptide chain during translation. This premature chain termination leads to the release of incomplete and non-functional peptides.

Q2: What are the downstream effects of this compound on cellular processes?

A2: By disrupting protein synthesis, this compound affects various cellular processes, including:

- Memory Formation: Studies in mice demonstrated that this compound injections after maze learning led to memory loss, suggesting its interference with memory consolidation [, ].

- Cellular Morphology: In rat molar cementoblasts, this compound caused dilation of Golgi saccules, reduction in Golgi vacuoles and secretion granules, and alterations in the rough endoplasmic reticulum, highlighting its impact on cellular structure [].

- Immune Response: Research indicated that this compound did not inhibit the release of leukocytic pyrogen, unlike cortisol, suggesting its specific effect on protein synthesis rather than a general inflammatory response [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H31Cl2N7O5. Its molecular weight is 542.4 g/mol.

Q4: Are there any unique structural features of this compound revealed through crystallography?

A: Crystallographic studies of this compound pentahydrate revealed an elongated conformation with the nucleoside and the p-methoxy-L-phenylalanine in their preferred conformations []. Notably, the purine and the tyrosine rings form alternating stacks with interplanar spacings of 3.4 Å [].

Q5: How do modifications to the puromycin structure affect its activity?

A: While specific modifications weren't extensively detailed in the provided research, the neutralization of this compound with different cations (NaOH, KOH, LiOH, Ca(OH)2, Mg(OH)2) was shown to influence its ability to block memory in mice []. Puromycin neutralized with bases other than NaOH failed to induce memory loss, suggesting that the cation used for neutralization can significantly impact its biological activity.

Q6: How does this compound exert its effects in vivo?

A: While the precise pharmacokinetic details were not elaborated upon in the abstracts, research indicates that this compound effectively enters the brain following intracerebral injections [, , ]. Additionally, experiments suggest that a certain threshold concentration of peptidyl-puromycin might be required within the brain to induce memory impairment [].

Q7: What types of in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed various models to investigate the effects of this compound:

- Cell-free Systems: These were used to investigate the size of the polypeptide precursor of collagen hydroxyproline and its properties [].

- Intact Cell Systems: Studies utilized intact cell systems derived from chick embryos to understand the synthesis of hydroxyproline in collagen [].

- Isolated Tissues: The impact of this compound on muscle metabolism was studied using isolated levator ani muscles from rats [].

- Animal Models: Mice have been extensively used to investigate the effects of puromycin on memory consolidation and retrieval [, , ].

- Electron Microscopy: To observe ultrastructural changes in rat molar cementoblasts [].

- Radiolabeling: To track the incorporation of labeled amino acids into proteins and other cellular components [, , ].

- Chromatography: To analyze the composition of cellular extracts and identify specific molecules [].

Q8: Does this compound affect the activity of drug-metabolizing enzymes?

A: Studies in mice revealed that prolonged treatment with this compound did not affect the synthesis of enzymes responsible for phenylalanine metabolism []. This suggests a certain level of specificity in its action on protein synthesis.

Q9: What is the historical significance of this compound in scientific research?

A: this compound has played a crucial role as a tool for investigating protein synthesis since its discovery. Early research utilized puromycin to understand fundamental mechanisms of translation and the role of ribosomes [, ]. The compound's ability to inhibit protein synthesis made it valuable for studying various biological processes, including memory formation [, ].

Q10: How has this compound facilitated cross-disciplinary research?

A: this compound's impact extends across multiple scientific disciplines. Its use spans biochemistry (investigating protein synthesis mechanisms) [], molecular biology (studying gene expression and RNA function) [], and neuroscience (exploring memory consolidation and learning) [, ]. This cross-disciplinary applicability highlights the compound's significance as a fundamental research tool.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。